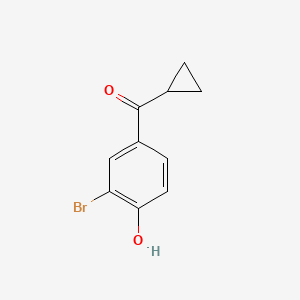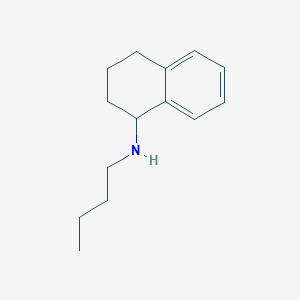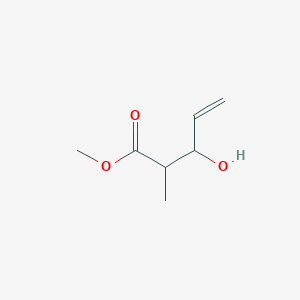
Methyl 3-hydroxy-2-methylpent-4-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-2-methylpent-4-enoate is an organic compound with the molecular formula C₇H₁₂O₃. It is a derivative of pentenoic acid and features both an ester and a hydroxyl group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-2-methylpent-4-enoate can be synthesized through several methods. One common approach involves the Baylis-Hillman reaction, which forms the compound by reacting an aldehyde with an activated alkene in the presence of a nucleophile . Another method involves the bromination of methyl 3-hydroxy-4-methyl-2-methylenepentanoate followed by hydrolysis .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing efficient purification techniques such as column chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-hydroxy-2-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Methyl 3-oxo-2-methylpent-4-enoate.
Reduction: Methyl 3-hydroxy-2-methylpentanol.
Substitution: Methyl 3-chloro-2-methylpent-4-enoate.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxy-2-methylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters and alcohols.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of methyl 3-hydroxy-2-methylpent-4-enoate involves its ability to participate in nucleophilic and electrophilic reactions. The hydroxyl group can act as a nucleophile, while the ester group can act as an electrophile. These properties allow the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-hydroxy-4-methyl-2-methylenepentanoate: Similar structure but with a methylene group.
Methyl 3-methylpent-2-enoate: Lacks the hydroxyl group, making it less reactive in certain reactions
Uniqueness
Methyl 3-hydroxy-2-methylpent-4-enoate is unique due to the presence of both an ester and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and research .
Propiedades
Fórmula molecular |
C7H12O3 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-2-methylpent-4-enoate |
InChI |
InChI=1S/C7H12O3/c1-4-6(8)5(2)7(9)10-3/h4-6,8H,1H2,2-3H3 |
Clave InChI |
FCGFELSCDSTPKX-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C=C)O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide](/img/structure/B13303568.png)

![3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine](/img/structure/B13303583.png)
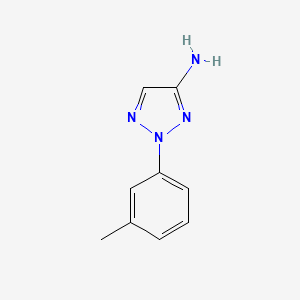
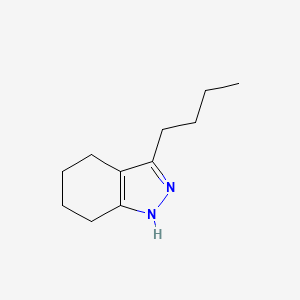
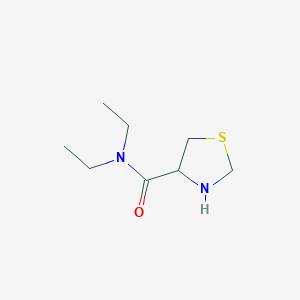
![7-Ethyl-N,6-dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13303618.png)
![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13303627.png)
amine](/img/structure/B13303628.png)
![(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine](/img/structure/B13303634.png)
